Melting Point Gap Distinguishes Hispidol A
Hispidol B exhibits a melting point of 253–254 °C, which is more than 135 °C higher than that of its direct diastereomer hispidol A (mp 118 °C), both measured from the same isolation batch from Trichilia hispida [1]. This large gap reflects stronger intermolecular hydrogen bonding in hispidol B, attributed to the 24S-OH orientation enabling a more ordered crystalline lattice.
| Evidence Dimension | Solid-state thermal stability (melting point) |
|---|---|
| Target Compound Data | 253–254 °C |
| Comparator Or Baseline | Hispidol A: 118 °C |
| Quantified Difference | ΔTm > 135 °C |
| Conditions | Uncorrected melting point; recrystallized samples from same ethanol extract of Trichilia hispida leaves |
Why This Matters
For procurement and analytical QC, this >135 °C melting point gap provides a definitive, instrument-free differentiation between hispidol B and its most commonly co-occurring diastereomer, reducing the risk of misidentification in natural product screening libraries.
- [1] Jolad, S.D.; Hoffmann, J.J.; Schram, K.H.; Cole, J.R.; Tempesta, M.S.; Bates, R.B. Constituents of Trichilia hispida (Meliaceae). 4. Hispidols A and B, Two New Tirucallane Triterpenoids. J. Org. Chem. 1981, 46, 4085–4088. View Source
